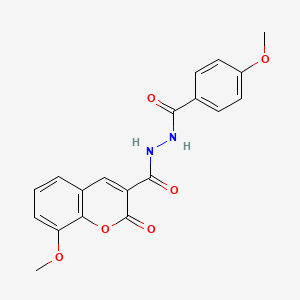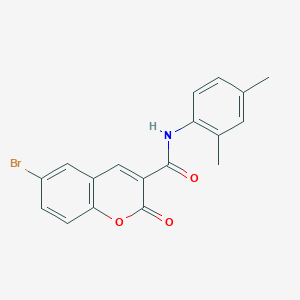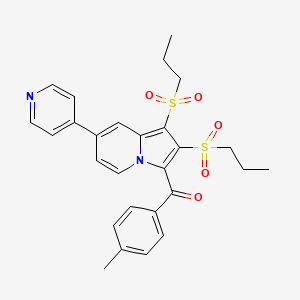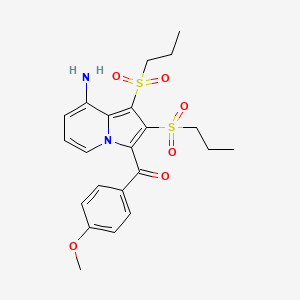METHANONE](/img/structure/B3444159.png)
[1,2-BIS(PROPYLSULFONYL)-7-(4-PYRIDYL)-3-INDOLIZINYL](4-METHOXYPHENYL)METHANONE
概要
説明
1,2-BIS(PROPYLSULFONYL)-7-(4-PYRIDYL)-3-INDOLIZINYLMETHANONE: is a complex organic compound that features a unique combination of functional groups, including indolizine, pyridine, and methoxyphenyl moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-BIS(PROPYLSULFONYL)-7-(4-PYRIDYL)-3-INDOLIZINYLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the propylsulfonyl and pyridyl groups. The final step involves the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for extensive research and potential commercial applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine and pyridine moieties.
Reduction: Reduction reactions can be performed on the sulfonyl groups to yield corresponding sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,2-BIS(PROPYLSULFONYL)-7-(4-PYRIDYL)-3-INDOLIZINYLMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, exhibit diverse biological activities.
Pyridine Derivatives: Pyridine-containing compounds, like nicotine and pyridoxine, are known for their pharmacological properties.
Methoxyphenyl Compounds: Compounds with methoxyphenyl groups, such as anisole and vanillin, are widely used in flavoring and fragrance industries.
Uniqueness: The uniqueness of 1,2-BIS(PROPYLSULFONYL)-7-(4-PYRIDYL)-3-INDOLIZINYLMETHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
[1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6S2/c1-4-16-36(31,32)26-23-18-21(19-10-13-28-14-11-19)12-15-29(23)24(27(26)37(33,34)17-5-2)25(30)20-6-8-22(35-3)9-7-20/h6-15,18H,4-5,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIXYFNSWMQLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)OC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3-Hydroxyphenyl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B3444084.png)
![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3444091.png)
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3444094.png)
![1-(4-Methylphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3444101.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B3444114.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3444120.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-benzimidazole](/img/structure/B3444126.png)


![3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]-](/img/structure/B3444147.png)
![N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide](/img/structure/B3444150.png)


